molecular formula C21H16ClF3N2O2 B2611119 N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-02-4

N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

Cat. No.: B2611119
CAS No.: 339025-02-4
M. Wt: 420.82
InChI Key: ZTWZVHDVXAIRRS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide (CAS: 339025-00-2) is a benzenecarboxamide derivative with a molecular formula of C20H14ClF3N2O2 and a molecular weight of 406.79 g/mol . Its structure features a 4-chlorobenzyl group attached to the amide nitrogen and a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety at the para position of the benzene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorobenzyl substituent may contribute to electronic and steric effects, influencing binding interactions .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c22-18-8-3-14(4-9-18)11-26-20(29)16-5-1-15(2-6-16)12-27-13-17(21(23,24)25)7-10-19(27)28/h1-10,13H,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWZVHDVXAIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinyl Moiety: The pyridinyl ring can be synthesized through a series of reactions starting from readily available precursors. This may involve nitration, reduction, and cyclization steps.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Coupling with Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position or the pyridinyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide or the pyridinyl ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the chlorobenzyl group or the trifluoromethyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides for nucleophilic substitution; halogens or sulfonyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group and the pyridinyl moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound belongs to a broader class of benzenecarboxamides with modifications primarily on the N-benzyl group and the pyridinylmethyl side chain . Key analogs and their properties are summarized below:

Compound (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target compound (339025-00-2) 4-chlorobenzyl C20H14ClF3N2O2 406.79 Chlorine enhances electronegativity; trifluoromethyl improves lipophilicity
4-Pyridinylmethyl analog (339025-13-7) 4-pyridinylmethyl C20H16F3N3O2 387.40 Nitrogen-rich pyridine may enhance hydrogen bonding; lower molecular weight
N-(2-thienylmethyl) analog 2-thienylmethyl C20H15F3N2O2S 404.40 Thiophene introduces sulfur-based interactions; potential for π-stacking
Thiadiazole analog (3f) 4-chlorobenzylthio C18H13ClF3N3OS2 443.00 Thiadiazole core with acetamide chain; herbicidal activity (34% yield)
Pirfenidone derivative (10b) (S)-dimethylalanine C20H21F3N4O2 406.40 Anti-fibrotic potential; chiral center may influence pharmacokinetics

Biological Activity

N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, also known as CAS No. 339025-02-4, is a synthetic compound with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C21H16ClF3N2O2
  • Molecular Weight : 420.81 g/mol
  • CAS Number : 339025-02-4
  • IUPAC Name : N-[(4-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide

Structural Representation

The compound features a complex structure that includes a chlorobenzyl group and a trifluoromethyl-pyridine moiety, which are critical for its biological activity.

This compound exhibits potential pharmacological effects primarily through the modulation of specific biological pathways. Research indicates that it may act on:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which could lead to altered pharmacokinetics of co-administered drugs.
  • Receptor Binding : Its structural components allow for binding to various receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly in targeting specific cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another study reported its efficacy against pancreatic cancer cells, where it reduced cell viability and induced cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results suggest:

  • Inhibition of Gram-positive and Gram-negative bacteria , indicating a broad-spectrum antimicrobial effect.

Biological Activity Overview

Activity TypeEffectReference
AnticancerInduces apoptosis in MCF-7 cells
Reduces viability in pancreatic cancer cells
AntimicrobialInhibits Gram-positive bacteria
Inhibits Gram-negative bacteria

Pharmacological Profile

The pharmacological profile suggests that this compound could be further investigated for its therapeutic potential in oncology and infectious diseases.

Q & A

Q. What are the key synthetic steps for preparing N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide?

The synthesis typically involves:

  • Pyridine Derivative Formation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction (e.g., via radical trifluoromethylation or nucleophilic substitution) .
  • Coupling Reactions : Linking the pyridine moiety to the benzenecarboxamide scaffold using cross-coupling reagents like EDC·HCl or HOBt·H₂O under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product, with LC-MS or NMR for purity validation .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns, particularly for distinguishing between aromatic protons and trifluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR : Identification of carbonyl (C=O) and amide (N-H) functional groups .

Q. How can researchers optimize reaction yields for intermediates in the synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) for nucleophilic substitutions to enhance reactivity .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, adjusting equivalents to minimize side products .
  • Temperature Control : Maintain low temperatures (−20°C to 0°C) during sensitive steps like trifluoromethylation to prevent decomposition .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Single-Crystal X-ray Diffraction : Resolve disorder in aromatic rings (e.g., pyridinyl or benzyl groups) by collecting high-resolution data (R-factor < 0.05) and refining with software like SHELXL .
  • Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking distances (e.g., 3.8 Å for aromatic rings) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in bacterial enzyme inhibition?

  • Enzyme Assays : Test inhibition of acps-pptase enzymes (critical for bacterial lipid biosynthesis) using kinetic assays (e.g., NADH consumption rates) .
  • Molecular Docking : Model interactions between the trifluoromethyl group and enzyme active sites (e.g., hydrophobic pockets) using software like AutoDock Vina .
  • Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., Ser→Ala in catalytic sites) to assess binding affinity changes via SPR or ITC .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Multi-Technique Validation : Cross-check NMR (e.g., δ 7.2–8.0 ppm for aromatic protons) with HPLC purity data (>98%) to rule out impurities .
  • Isotopic Labeling : Use ¹⁹F NMR to trace trifluoromethyl group stability under varying reaction conditions .
  • Batch Comparison : Analyze multiple batches via DSC to detect polymorphic forms affecting bioactivity .

Q. What biochemical pathways are most likely impacted by this compound?

  • Bacterial Proliferation Pathways : Disruption of fatty acid biosynthesis via pptase inhibition, leading to impaired cell membrane synthesis .
  • Oxidative Stress Response : Trifluoromethyl groups may induce reactive oxygen species (ROS) accumulation, validated via fluorescence assays (e.g., DCFH-DA probes) .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., varying NMR shifts), replicate experiments under standardized conditions and consult crystallographic data for structural confirmation .
  • Safety Protocols : Handle chlorinated intermediates and trifluoromethyl reagents in fume hoods with PPE (gloves, goggles) due to toxicity risks .

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